1-(Tetrahydro-2H-pyran-4-yl)-1H-imidazol-2-amine
Description
Properties
IUPAC Name |
1-(oxan-4-yl)imidazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c9-8-10-3-4-11(8)7-1-5-12-6-2-7/h3-4,7H,1-2,5-6H2,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQYMODZXZKTYIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C=CN=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki Coupling for Intermediate Formation
- Reaction : The key intermediate bearing the tetrahydro-2H-pyran moiety is prepared via a Suzuki coupling reaction.
- Reagents : l-(Tetrahydro-2H-pyran-2-yl)-lH-pyrazole-5-boronic acid pinacol ester and 4-bromo-2-chlorobenzonitrile.
- Catalyst : Bis(triphenylphosphine)palladium(II) chloride or Pd(OAc)2.
- Base : Sodium carbonate.
- Solvent : THF-water or THF-toluene-water mixtures.
- Conditions : Temperature around 60–75 °C, reaction time 1–5 hours.
- Catalyst Loading : Pd(OAc)2 as low as 0.5–2 mol%, preferably 0.6–0.8 mol% to reduce cost.
- Isolation : Addition of water, distillation of organic phase, crystallization with ethanol.
This process emphasizes efficient catalyst use and mild conditions to preserve the tetrahydropyranyl ring.
Tetrahydropyranyl Ring Detachment
- After intermediate formation, acidic treatment (10% HCl in ethanol or 30% aqueous HCl in methanol) at low temperatures (0–15 °C) for 0.5–5 hours detaches the tetrahydropyranyl protecting group, yielding the free amine.
- Neutralization with aqueous ammonia follows to stabilize the product.
- Precipitation and filtration complete the isolation.
This step is crucial for converting protected intermediates to the target amine compound.
Cyclization and Amine Functionalization Routes
According to synthetic chemistry principles and reported methods for imidazole derivatives:
- Cyclization : Starting from suitable α-haloketones or α-diketones and amidines or guanidines, cyclization under acidic or basic conditions forms the imidazole ring.
- Amine Functionalization : Introduction of the tetrahydro-2H-pyran moiety can be achieved via nucleophilic substitution or reductive amination on the imidazole nitrogen or at the 2-amino position.
These methods allow structural diversification and tailoring of physicochemical properties.
Research Findings and Optimization
From medicinal chemistry research on related heterocyclic compounds, including gamma-secretase modulators, the following insights are relevant:
- Incorporation of heterocyclic moieties such as tetrahydropyran enhances solubility and biological activity.
- Synthetic routes often involve convergent strategies coupling two fragments, one containing the heterocycle and the other the imidazole or related ring.
- Reaction optimization focuses on mild conditions, catalyst efficiency, and minimizing side reactions such as ring cleavage.
- Purification typically involves crystallization from suitable solvents and careful control of pH to maintain compound stability.
Data Table Summarizing Preparation Parameters
| Step | Reagents/Conditions | Catalyst/Base | Temperature (°C) | Time (h) | Notes |
|---|---|---|---|---|---|
| Suzuki Coupling | Boronic ester + aryl bromide | Pd(OAc)2 (0.5–2 mol%), Na2CO3 | 60–75 | 1–5 | Use THF-water or THF-toluene-water solvent |
| Intermediate Isolation | Addition of water, distillation, ethanol crystallization | - | Ambient | 6–24 | Cooling to 20 ±5 °C for precipitation |
| Tetrahydropyranyl Detachment | 10% HCl in EtOH or 30% HCl in MeOH | Acidic conditions | 0–15 | 0.5–5 | Followed by neutralization with NH3 solution |
| Final Isolation | Filtration, washing with acetonitrile-water | - | Ambient | - | Drying under reduced pressure at 50–60 °C |
Biological Activity
1-(Tetrahydro-2H-pyran-4-yl)-1H-imidazol-2-amine is a heterocyclic compound characterized by an imidazole ring and a tetrahydro-2H-pyran moiety. This unique structure offers potential biological activities, particularly in medicinal chemistry. The molecular formula is C8H13N3O, with a molecular weight of approximately 167.21 g/mol. Understanding the biological activity of this compound is essential for its application in drug development and therapeutic interventions.
The compound's structural features contribute to its biological activity:
- Imidazole Ring : Known for its role in various biological processes, including enzyme catalysis and metal ion coordination.
- Tetrahydro-2H-pyran Moiety : Enhances solubility and stability, potentially improving bioavailability.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including antimicrobial, anti-inflammatory, and potential anticancer effects.
Antimicrobial Activity
Preliminary studies suggest that the compound has significant antimicrobial properties. Interaction studies have shown that modifications to the imidazole or tetrahydro-pyran moieties can enhance binding affinity to specific pathogens.
Anti-inflammatory Effects
The compound has been explored for its anti-inflammatory properties, with some studies indicating its potential to inhibit pro-inflammatory cytokines in vitro.
Anticancer Potential
Recent investigations have highlighted the cytotoxic effects of this compound against various cancer cell lines. The structure–activity relationship (SAR) studies reveal that specific substitutions on the imidazole ring can significantly impact its efficacy against cancer cells.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A recent study evaluated the cytotoxic effects of this compound on human cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer). The compound demonstrated an IC50 value of approximately 15 µM against A549 cells, indicating promising anticancer activity. Molecular dynamics simulations suggested that the compound interacts primarily through hydrophobic contacts with target proteins, enhancing its therapeutic potential.
The mechanism by which this compound exerts its biological effects involves:
- Enzyme Inhibition : The imidazole ring can coordinate with metal ions in active sites of enzymes, inhibiting their function.
- Cell Signaling Modulation : The compound may interfere with signaling pathways involved in inflammation and cancer progression.
Scientific Research Applications
Applications in Scientific Research
1-(Tetrahydro-2H-pyran-4-yl)-1H-imidazol-2-amine has shown potential in several scientific domains, including medicinal chemistry, biology, and materials science.
Medicinal Chemistry
The compound is being explored for its potential therapeutic properties:
- Antimicrobial Activity : Preliminary studies suggest that modifications to the imidazole or tetrahydro-pyran moieties can enhance binding affinity to specific biological targets, potentially leading to new antimicrobial agents.
- Enzyme Inhibition : Investigations into its role as an enzyme inhibitor are ongoing, with promising results indicating its efficacy against various pathogens .
Biological Studies
Research has indicated that the compound may interact with specific molecular targets through coordination with metal ions, influencing enzymatic activity and protein function. This property makes it a candidate for further studies in biochemical applications.
Material Science
The compound's unique structure allows it to be utilized as a building block in the synthesis of complex organic molecules. This application is particularly relevant in developing new materials with tailored chemical properties .
Case Study 1: Antimicrobial Activity
A study conducted on modified derivatives of 1-(Tetrahydro-2H-pyran-4-yl)-1H-imidazol-2-amines demonstrated significant antimicrobial efficacy against Gram-positive bacteria. The research highlighted that the presence of the tetrahydro-pyran moiety contributed to increased solubility and bioavailability, making these derivatives viable candidates for drug development .
Case Study 2: Enzyme Inhibition
In another investigation, the compound was tested for its ability to inhibit specific enzymes involved in metabolic pathways. The results indicated that certain modifications could enhance its inhibitory effects, suggesting potential applications in treating metabolic disorders .
Comparison with Similar Compounds
1-((Tetrahydrofuran-3-yl)methyl)-1H-imidazol-2-amine (CAS: 1178746-93-4)
- Structural Difference : Replaces the tetrahydropyran ring with a tetrahydrofuran-3-ylmethyl group.
- Properties :
Imidazol-2-amine Derivatives with Aromatic Substitutions
N-(3-Fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine
- Structural Features : Incorporates fluorobenzyl, deuterated methyl, indazolyl, and pyridinyl groups.
- Biological Activity : Acts as a potent ALK5 receptor inhibitor (IC₅₀ < 10 nM), with applications in cancer and fibrotic diseases .
- Comparison : The aromatic and heteroaromatic substituents enhance kinase selectivity, contrasting with the simpler tetrahydropyran-substituted compound’s undefined therapeutic niche.
4-(3-Aminophenyl)-1-benzyl-1H-imidazol-2-amine (Compound 14)
- Structural Features: Benzyl and aminophenyl substituents.
- Application: Intermediate in synthesizing carboxamide derivatives targeting unknown biological pathways .
Patent-Based Derivatives with Trifluoromethyl Groups
{1-Methyl-5-[2-(5-Trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-(4-trifluoromethylphenyl)-amine
- Structural Features : Trifluoromethyl groups on both imidazole and phenyl rings, with a pyridinyloxy linker.
- Application : Designed for neurogenerative diseases (e.g., Alzheimer’s, Parkinson’s) via unspecified mechanisms .
- Comparison : The electron-withdrawing trifluoromethyl groups likely improve metabolic stability but may reduce solubility compared to the oxygen-rich tetrahydropyran analog.
Comparative Data Table
Key Research Findings
Structural Impact on Solubility : The tetrahydropyran group in the target compound may offer a balance between solubility and steric effects compared to smaller (tetrahydrofuran) or bulkier (trifluoromethyl) substituents .
Biological Selectivity : Derivatives with aromatic/heteroaromatic extensions (e.g., indazolyl, pyridinyl) exhibit targeted kinase inhibition, whereas simpler analogs lack defined mechanistic data .
Therapeutic Potential: While the patent literature emphasizes neurological applications for trifluoromethyl analogs , the ALK5 inhibitor demonstrates versatility in oncology and fibrosis .
Q & A
Q. How are structure-activity relationships (SARs) systematically explored for this compound?
Q. What are the best practices for handling discrepancies in purity vs. bioactivity data?
Q. How can researchers investigate unusual reaction mechanisms during synthesis?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
